2(3H)-Benzothiazolone, 3-methyl-, hydrazone

Description

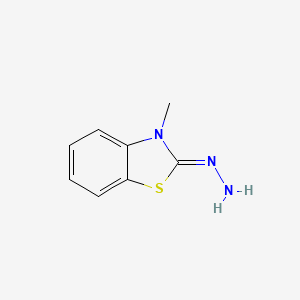

2(3H)-Benzothiazolone, 3-methyl-, hydrazone (CAS 1128-67-2), also known as 3-methyl-2-benzothiazolinone hydrazone (MBTH), is a nitrogen- and sulfur-containing heterocyclic compound. Its molecular formula is C₈H₉N₃S, and it exists as a white crystalline powder that is soluble in water and slightly soluble in ethanol . Structurally, it features a benzothiazolone core substituted with a methyl group at the 3-position and a hydrazone moiety at the 2-position. This compound is widely utilized as a reagent for colorimetric detection of aldehydes and aromatic amines, particularly formaldehyde in textiles . Additionally, its derivatives exhibit significant biological activities, including fungicidal, anti-inflammatory, and analgesic properties .

Properties

IUPAC Name |

(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOLIFLKGONSGY-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62082-97-7, 1128-67-2 | |

| Record name | (2Z)-3-Methyl-2-benzothiazolone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062082977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ2685O88C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, commonly referred to as MBTH (3-Methyl-2-benzothiazolinone hydrazone), is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

- Molecular Formula : C8H10ClN3S

- Molecular Weight : 215.70 g/mol

- IUPAC Name : (Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine; hydrochloride

- Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and methanol.

Biological Activity Overview

MBTH exhibits a range of biological activities including antimicrobial, anticancer, and antioxidant properties. Its effectiveness in these areas has been documented in various studies.

Antimicrobial Activity

Research has shown that MBTH derivatives possess significant antimicrobial properties. For instance, a study synthesized several benzothiazole derivatives and evaluated their activity against Staphylococcus aureus, demonstrating promising results with minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain derivatives .

Anticancer Activity

The anticancer potential of MBTH has been explored through various derivatives. A notable study indicated that benzothiazole derivatives with methyl substitutions exhibited potent inhibitory effects on cancer cell lines such as HeLa and A549. The IC50 values for these compounds ranged from 0.048 to 0.246 µM, indicating strong cytotoxicity against lung cancer cells .

The mechanisms by which MBTH exerts its biological effects involve several biochemical pathways:

- Enzyme Inhibition : MBTH acts as an electrophilic coupling reagent, which can inhibit certain enzymes involved in metabolic pathways.

- Cell Cycle Arrest : Studies have indicated that MBTH derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells through activation of caspase-3 .

- Antioxidant Activity : The compound has also shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.

Case Study 1: Antimicrobial Efficacy

A series of benzothiazole derivatives were synthesized and tested against various bacterial strains. The study demonstrated that the introduction of specific substituents on the benzothiazole ring significantly enhanced antimicrobial activity. For example:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 16 | E. coli |

| Derivative B | 32 | S. aureus |

| Derivative C | 64 | P. aeruginosa |

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that certain MBTH derivatives had remarkable cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | HeLa | 0.054 |

| Compound Y | A549 | 0.048 |

| Compound Z | MCF-7 | 0.100 |

These results highlight the potential of MBTH derivatives as candidates for further development in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

MBTH has been investigated for its antitumor and antimicrobial properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation and exhibit antibacterial activity against various pathogens. The mechanism of action often involves interactions with cellular targets that disrupt normal processes.

Case Study: Anticancer Activity

A study demonstrated that MBTH derivatives showed significant cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.

Analytical Chemistry

MBTH is widely used as a reagent for detecting aldehydes and ketones in various analytical applications. Its ability to form colored complexes upon reaction with carbonyl compounds makes it valuable in colorimetric assays.

| Application | Reagent Used | Detection Method |

|---|---|---|

| Aldehyde Detection | MBTH | Colorimetric assay |

| Ketone Detection | MBTH | Colorimetric assay |

Materials Science

In materials science, MBTH serves as an intermediate in the synthesis of azo dyes. Its unique chemical structure allows for the formation of vibrant dyes used in textiles and other applications.

Case Study: Dye Production

Research has shown that MBTH can be effectively utilized to produce azo dyes with enhanced stability and color properties.

Biochemical Studies

MBTH interacts with biological macromolecules such as proteins and nucleic acids. These interactions can lead to alterations in enzyme activity or disruption of DNA replication processes.

Interaction Studies

Studies have indicated that MBTH reacts with tyrosinase, an enzyme involved in melanin biosynthesis, which could have implications for cosmetic and pharmaceutical applications.

Safety and Toxicity

While MBTH exhibits promising applications, safety assessments are crucial due to its moderate acute toxicity. Studies have reported LD50 values indicating significant toxicity levels when ingested or applied to skin . Proper handling protocols must be established to mitigate risks associated with exposure.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

MBTH reacts with aldehydes to form Schiff bases, a reaction pivotal in analytical chemistry for aldehyde detection. Under acidic conditions, the hydrazone group undergoes nucleophilic addition with aldehydes like formaldehyde, producing colored azine derivatives. For example:

These Schiff bases cyclize with thioglycolic acid to yield thiazolylideneaminothiazolidenones, which exhibit antitumor activity .

Key Findings :

-

Reaction with formaldehyde generates a chromogenic azine complex detectable at 630 nm .

-

Cyclization products show inhibitory effects on cancer cell proliferation (e.g., IC₅₀ values ≤ 50 μM for certain derivatives) .

Reactions with Carbonyl Compounds

MBTH reacts with β-dicarbonyl compounds (e.g., ethyl acetoacetate, malononitrile) to form structurally diverse derivatives:

Oxidative Coupling

MBTH undergoes peroxidase-catalyzed oxidative coupling with hydrogen peroxide, forming a tetraazapentamethine chromophore. This reaction is critical for hydrogen peroxide quantification:

Spectrophotometric Data :

| Quenching Agent | λₘₐₓ (nm) | ε (mM⁻¹ cm⁻¹) |

|---|---|---|

| Acetone | 630 | 69 ± 2 |

| 1 N HCl | 630 | 55 ± 2 |

This system detects 5–45 nmol of analytes like glucose or choline .

Formation of Semicarbazones and Thiosemicarbazones

Reaction with isocyanates/isothiocyanates produces semicarbazones (3a-j) and thiosemicarbazones, which show antimicrobial activity. Thermolysis of these derivatives yields compounds like N,N’-diethylurea and bis-hydrazine species .

Example Reaction :

Synthetic Pathways and Salt Formation

MBTH is synthesized via a 3-step process from N-methylaniline, involving thiourea formation, bromination, and hydrazine condensation . The hydrochloride salt is obtained by treating MBTH with HCl (1:6–1:12 molar ratio) at 75–80°C .

Optimized Conditions :

-

Hydrazine hydrate ratio: 2:1–4:1 (mol/mol)

-

Reaction time: 0.5–2 hours

Biological Interactions

MBTH interacts with tyrosinase, disrupting melanin biosynthesis, and binds to nucleic acids, inhibiting replication. Its hydrazone group also chelates metal ions (e.g., Fe³⁺), enhancing oxidative reactivity in biochemical assays .

Comparative Reactivity with Analogs

| Compound | Reactivity Difference |

|---|---|

| 2-Benzothiazolinone | Lacks hydrazone group; less chromogenic |

| Benzothiazolium azo dyes | Higher stability but lower sensitivity |

| 4-Amino-3-methylbenzothiazole | Enhanced electrophilicity due to amino group |

MBTH’s unique hydrazone-benzothiazole synergy enables superior performance in aldehyde detection and dye synthesis .

Comparison with Similar Compounds

Key Observations :

- The hydrazone moiety in 3-methyl-2-benzothiazolone enhances its reactivity with aldehydes, making it superior to acetylacetone in sensitivity for formaldehyde detection .

- Substitutions at C6 (e.g., benzoyl groups) significantly improve analgesic activity compared to the parent benzothiazolone scaffold .

- Styryl derivatives (e.g., Compound 22 in ) demonstrate enhanced anticancer activity due to improved tubulin-binding affinity.

Fungicidal Activity

Anti-Inflammatory and Analgesic Activity

- Compound 3j (benzothiazolone dimer): IC₅₀ = 0.28 μM for iNOS inhibition, outperforming aspirin .

- 6-Benzoyl-2(3H)-benzothiazolone: Analgesic efficacy equivalent to glafenine, a potent non-opioid analgesic .

Environmental and Industrial Relevance

- 3-Methyl-2-benzothiazolone hydrazone is critical in monitoring formaldehyde emissions in textiles, replacing less sensitive methods like acetylacetone .

- Benzothiazolone derivatives (e.g., 2(3H)-benzothiazolone ) are detected as migrants from microplastics and rubber tires, raising environmental concerns .

Preparation Methods

Synthesis of N-Methyl-N-Phenylthiourea

N-methylaniline reacts with hydrochloric acid and ammonium thiocyanate in a methanol-water solvent system. The exothermic reaction proceeds at 0–5°C for 2 hours, yielding N-methyl-N-phenylthiourea (85–90% purity). Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Molar ratio (N-methylaniline:HCl:NH₄SCN) | 1:1.2:1.1 |

| Temperature | 0–5°C |

| Reaction time | 2 hours |

The intermediate is isolated via solvent evaporation and recrystallized from ethyl acetate.

Bromination to 3-Methyl-2-Iminobenzothiazole Hydrobromide

N-methyl-N-phenylthiourea undergoes bromination in acetic acid at 60–70°C. Bromine is added dropwise to prevent overheating, with a molar ratio of 1:1.05 (thiourea:Br₂). The reaction forms 3-methyl-2-iminobenzothiazole hydrobromide, isolated in 78–82% yield after cooling and filtration.

Hydrazination to MBTH

The hydrobromide intermediate reacts with 85% hydrazine hydrate in ethanol-water (3:1 v/v) under reflux for 1.5 hours. Critical factors affecting yield:

-

Hydrazine stoichiometry : Molar ratio 3:1 (hydrazine:hydrobromide) maximizes conversion.

-

Solvent composition : Ethanol content >70% minimizes side reactions.

-

Workup : Neutralization with dilute ammonia precipitates MBTH, which is filtered and dried (yield: 80–84%).

Dithiocarbamate-Thioketone Cyclization Method

CN109020918B discloses a four-step process using carbon disulfide and bromine to construct the benzothiazole core.

Formation of N-Methyl-N-Phenyldithiocarbamic Acid

N-methylaniline reacts with carbon disulfide (CS₂) in methanol at 0°C, catalyzed by triethylamine:

| Parameter | Optimal Range |

|---|---|

| Molar ratio (N-methylaniline:CS₂:Et₃N) | 1:1:1.1 |

| Temperature | 0–5°C |

| Reaction time | 4 hours |

The product is isolated in 82% yield via solvent removal and crystallization.

Bromocyclization to 3-Methylbenzothiazole-2-Thione

Bromine in dichloromethane oxidizes the dithiocarbamate at 25°C, forming 3-methylbenzothiazole-2-thione. Excess bromine (1.2 equiv) ensures complete cyclization, with the thione isolated in 85% yield after aqueous workup.

Hydrazone Formation and Hydrochloridation

The thioketone reacts with hydrazine hydrate in ethanol containing HCl (1.1 equiv) under reflux:

| Parameter | Optimal Range |

|---|---|

| Hydrazine stoichiometry | 1.2 equiv |

| Temperature | 78°C (reflux) |

| Reaction time | 4 hours |

The hydrochloride salt precipitates upon cooling (yield: 83%) and is recrystallized from water to obtain the hydrate form (1:1.5 mass ratio MBTH·HCl:H₂O).

Comparative Analysis of Synthesis Routes

Reaction Efficiency and Scalability

Environmental and Economic Considerations

-

Thiocyanate method : Generates ammonium chloride byproducts requiring neutralization.

-

Dithiocarbamate method : Uses triethylamine (recyclable) but requires CS₂ handling under strict containment.

Optimization Strategies for Industrial Production

Solvent Recovery Systems

Both methods employ ethanol/water mixtures, enabling distillation-based solvent reuse. Patent CN109020918B reports 90% ethanol recovery using rotary evaporation.

Catalytic Bromination

Recent advances suggest replacing liquid bromine with HBr/H₂O₂ systems to reduce toxicity, though yields drop to 70–75%.

Continuous Flow Synthesis

Pilot-scale trials of the dithiocarbamate route achieved 95% conversion in <2 hours residence time, versus 4 hours batch processing.

Analytical Characterization of MBTH

Critical quality control parameters for final products:

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.0% | USP <621> |

| Hydrazine content | ≤0.1% | Titrimetric analysis |

| Loss on drying | ≤0.5% | TGA |

X-ray diffraction confirms the Z-configuration of the hydrazone moiety, essential for aldehyde reactivity.

Challenges in Large-Scale Manufacturing

Exothermic Reaction Control

Bromination steps require jacketed reactors with ΔT <5°C/min to prevent runaway reactions.

Byproduct Management

Thiourea derivatives from incomplete cyclization necessitate silica gel chromatography (2–5% w/w losses).

Emerging Methodologies

Q & A

Q. How is 3-methyl-2-benzothiazolinone hydrazone (MBTH) employed in spectrophotometric quantification of pharmaceuticals?

MBTH acts as a chromogenic reagent by reacting with carbonyl-containing analytes (e.g., metaxalone, dabigatran etexilate mesylate) to form stable azine derivatives. The absorbance maxima of these derivatives (e.g., 630 nm for metaxalone) enable quantification via UV-Vis spectroscopy. Validation parameters include linearity (0.5–50 µg/mL), precision (RSD <2%), and recovery (>98%) .

Q. What are the standard protocols for synthesizing MBTH and its derivatives?

MBTH is synthesized via condensation of 3-methyl-2-benzothiazolinone with hydrazine hydrate under acidic conditions. For azo dye synthesis, MBTH reacts with diazotized aromatic amines (e.g., sulfanilic acid) in aqueous ethanol (pH 5–6) to yield colored products. Yields typically exceed 85% with purity confirmed by HPLC .

Q. What are the solubility and stability considerations for MBTH in experimental workflows?

MBTH hydrochloride is soluble in water, methanol, and DMSO. Stability tests indicate decomposition above 275°C and incompatibility with strong oxidizers. Store desiccated at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods optimize MBTH-based reaction pathways?

Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states, guiding experimental optimization. For example, ICReDD integrates computational screening with experimental validation to reduce trial-and-error steps in MBTH azo dye synthesis .

Q. What strategies resolve spectral interference in MBTH-based environmental assays (e.g., residual chlorine detection)?

Interference from Fe³⁺ or NO₂⁻ is mitigated using masking agents (EDTA, sulfamic acid) and pH adjustment (pH 4–5). Dual-wavelength spectroscopy (e.g., 520 nm and 620 nm) corrects background noise in chloramine-B determination .

Q. How does MBTH facilitate electrochemical studies of benzothiazole derivatives?

MBTH hydrazones form electroactive complexes with molybdenum clusters (e.g., [Mo₆O₁₉]²⁻), enabling redox behavior analysis via cyclic voltammetry. Oxidation peaks at +0.45 V (vs. Ag/AgCl) correlate with electron-withdrawing substituents on the benzothiazole ring .

Q. What analytical challenges arise in quantifying low-abundance biomolecules (e.g., estrogens) using MBTH?

Sensitivity limitations in urine estrogen assays are addressed by pre-concentration (solid-phase extraction) and derivatization with MBTH in 0.1 M HCl. Detection limits reach 0.1 µg/mL with cross-validation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.